Cyclobuta-dithymidine
Description
Significance of Photodamage in Genomic Integrity
Ultraviolet (UV) radiation from the sun is a potent environmental agent that can cause significant damage to the DNA of living organisms. nih.gov This photodamage is a critical factor affecting genomic integrity, as alterations to the DNA structure can lead to mutations, disrupt cellular processes, and contribute to the development of skin cancer. plos.orgaltmeyers.org The absorption of UV photons by DNA, particularly in the UV-B range (280–315 nm), can trigger photochemical reactions that result in the formation of covalent bonds between adjacent pyrimidine (B1678525) bases (thymine or cytosine) on the same DNA strand. nih.govwikipedia.org These lesions distort the DNA double helix, creating a physical impediment to the machinery of DNA replication and transcription. wikipedia.orgontosight.ai If left unrepaired, these photoproducts can lead to the insertion of incorrect bases during DNA synthesis, resulting in characteristic "signature mutations" associated with UV exposure, such as C→T and CC→TT transitions. plos.orgaltmeyers.org The accumulation of such mutations can compromise the genetic stability of cells and is a key step in the process of carcinogenesis. wikipedia.orgembopress.org Therefore, understanding the nature of UV-induced DNA damage is fundamental to comprehending the mechanisms of photoaging and skin cancer. embopress.org
Overview of Cyclobutane (B1203170) Pyrimidine Dimers as Major UV-Induced Lesions
Among the various types of DNA damage induced by UV radiation, Cyclobutane Pyrimidine Dimers (CPDs) are the most abundant, constituting approximately 75% of all UV photoproducts. nih.govszu.edu.cn CPDs are formed by the [2+2] cycloaddition of the C5-C6 double bonds of two adjacent pyrimidine nucleosides, creating a four-membered cyclobutane ring. wikipedia.orgontosight.ai This covalent linkage kinks the DNA backbone and disrupts the normal base pairing with the complementary strand. wikipedia.org The other major type of UV photoproduct is the pyrimidine (6-4) pyrimidone photoproduct (6-4PP), which is formed in a smaller proportion, with CPDs and 6-4PPs occurring at a ratio of roughly 10:1. altmeyers.org While both lesions are mutagenic, CPDs are considered more pro-mutagenic. plos.orgmdpi.com The presence of CPDs is a major signal for the cellular DNA damage response, triggering pathways that can lead to cell cycle arrest, DNA repair, or, in cases of overwhelming damage, programmed cell death (apoptosis). plos.orgembopress.org The persistence of unrepaired CPDs can lead to the formation of DNA double-strand breaks during replication, further threatening genomic stability. embopress.org
Definition and Context of Cyclobuta-dithymidine as a Specific CPD
This compound, also known as a thymine (B56734) dimer, is a specific type of Cyclobutane Pyrimidine Dimer formed between two adjacent thymine bases. ontosight.aicdnsciencepub.com It is the most common photoproduct formed upon UV irradiation of DNA. upenn.eduglenresearch.com The formation of this compound involves the creation of a cyclobutane ring by the covalent linkage of the C5 and C6 atoms of the two neighboring thymine rings. ontosight.ai This dimerization results in a significant distortion of the DNA helix. ontosight.ai
There are four possible stereoisomers of this compound, determined by the relative orientation of the two thymine bases: cis-syn, trans-syn, cis-anti, and trans-anti. cdnsciencepub.com The cis-syn isomer is the major photoproduct formed in UV-irradiated DNA. glenresearch.comvt.edu The formation of these dimers is a key event in the mutagenic and carcinogenic effects of UV radiation. plos.org
| Photoproduct | Description | Relative Frequency |
|---|---|---|
| Cyclobutane Pyrimidine Dimers (CPDs) | Formed by a four-membered ring between adjacent pyrimidines. wikipedia.org | ~75% of UV-induced lesions. nih.gov |
| Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) | Formed by a single covalent bond between the C6 of one pyrimidine and the C4 of the adjacent one. wikipedia.org | ~25% of UV-induced lesions. nih.govszu.edu.cn |
Historical Context and Early Research on this compound Formation and Repair
The study of UV-induced DNA damage and its repair has a long history. Early research in photobiology identified that UV light had a lethal and mutagenic effect on microorganisms, and that this effect could be reversed by subsequent exposure to visible light, a phenomenon termed photoreactivation. This led to the discovery of photolyase, an enzyme that specifically recognizes and repairs CPDs using energy from blue light. nih.govpnas.org
Early studies successfully isolated and characterized the different diastereoisomers of this compound from UV-irradiated solutions of thymidine (B127349). cdnsciencepub.com The development of analytical techniques, such as enzyme-linked immunosorbent assays (ELISA) using monoclonal antibodies specific for this compound, allowed for the quantification of these lesions in DNA from cells and tissues exposed to UV radiation. nih.govnih.govnih.gov These studies were crucial in demonstrating the formation of this compound in human skin following exposure to simulated solar UV radiation and in quantifying the efficiency of its repair. nih.govnih.gov Research also established that the rate of CPD formation and repair can vary between individuals and is influenced by factors such as skin pigmentation. nih.gov In organisms lacking photolyase, such as placental mammals, the primary mechanism for repairing CPDs is nucleotide excision repair (NER), a more complex pathway that excises a short stretch of DNA containing the lesion, which is then resynthesized. wikipedia.orgszu.edu.cn
| Finding | Significance | Reference |
|---|---|---|
| Identification of this compound as a major UV photoproduct. | Established the primary chemical lesion responsible for UV-induced DNA damage. | cdnsciencepub.com |
| Discovery of photoreactivation and the photolyase enzyme. | Revealed a specific light-dependent repair mechanism for CPDs. | nih.govpnas.org |
| Quantification of this compound in human skin post-UV exposure. | Provided direct evidence of this DNA damage in humans and allowed for the study of repair kinetics. | nih.govnih.gov |
| Elucidation of the role of Nucleotide Excision Repair (NER) in mammals. | Identified the main repair pathway for CPDs in organisms without photolyase. | wikipedia.orgszu.edu.cn |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXRHFIVUFPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28806-14-6 | |
| Record name | Cyclobuta-dithymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanisms of Cyclobuta Dithymidine Formation in Nucleic Acids
Photochemical Induction by Ultraviolet Radiation
The primary instigator for the formation of cyclobuta-dithymidine is ultraviolet (UV) radiation, a component of sunlight. wikipedia.orgsemanticscholar.org The process involves a [2+2] photocycloaddition reaction between the C5-C6 double bonds of two adjacent pyrimidine (B1678525) bases, creating a four-membered cyclobutane (B1203170) ring. oup.comoup.com
The UV spectrum is categorized into three main bands: UVC (100–290 nm), UVB (290–320 nm), and UVA (320–400 nm). semanticscholar.orgnih.gov While all can induce CPD formation, their efficiency and the resulting distribution of photoproducts vary significantly.
UVC (100-290 nm): UVC radiation is strongly absorbed by DNA, with an absorption maximum around 260 nm. semanticscholar.orgoup.com This makes it highly efficient at inducing CPDs through the direct excitation of pyrimidine bases. nih.gov Although UVC is the most potent inducer of CPDs, it is almost entirely filtered out by the Earth's ozone layer and is not a significant contributor to sun-induced DNA damage in the natural environment. nih.gov Under UVC irradiation, the relative frequency of CPD formation at different dipyrimidine sites is generally estimated as TT > TC > CT > CC. wustl.edunih.gov
UVB (290-320 nm): UVB radiation is considered the primary cause of sun-induced DNA damage, including the formation of CPDs and another lesion known as the 6-4 photoproduct (6-4PP). nih.govnih.gov UVB is less efficiently absorbed by DNA than UVC, but it reaches the Earth's surface in sufficient quantities to be a major etiological factor in skin cancer. oup.com The formation of CPDs under UVB irradiation is a key mutagenic event. nih.gov The relative yield of CPDs at different dipyrimidine sites under UVB can vary, with one study showing a distribution of TT > TC > CC > CT. wustl.edu Another study in human fibroblasts found a distribution of 27:27:25:21 for TT:CC:TC:CT, respectively, highlighting the significant formation of CPDs at sites containing cytosine. nih.gov
UVA (320-400 nm): UVA constitutes the majority (around 95%) of the UV radiation reaching the Earth's surface. nih.gov Although DNA absorbs UVA very weakly compared to UVB and UVC, this wavelength is still capable of inducing CPD formation. nih.govscispace.com A key characteristic of UVA-induced damage is the pronounced preference for CPD formation at thymine-thymine (TT) sites. nih.govrsc.orgsfdermato.orgresearchgate.net In one study, TT dimers accounted for 57% of CPDs after UVA exposure, compared to much lower percentages for TC (18%), CT (11%), and CC (14%). nih.govresearchgate.net Another study found that TT CPDs represented as much as 90% of the pyrimidine dimers formed after UVA irradiation. sfdermato.org Unlike UVB and UVC, UVA radiation does not efficiently produce 6-4 photoproducts. sfdermato.org
| UV Wavelength | Relative Efficiency of CPD Formation | Predominant Dipyrimidine Site for Dimerization | Formation of 6-4 Photoproducts | Primary Mechanism |
|---|---|---|---|---|
| UVC (100-290 nm) | High | TT > TC > CT > CC wustl.edunih.gov | Yes | Direct Absorption nih.gov |
| UVB (290-320 nm) | Moderate | TT > TC > CC > CT wustl.edu | Yes nih.gov | Direct Absorption |
| UVA (320-400 nm) | Low | Strong preference for TT sites nih.govsfdermato.orgresearchgate.net | No / Negligible sfdermato.org | Direct Absorption rsc.org |
The initiation of the [2+2] cycloaddition reaction can occur through two principal mechanisms: direct excitation or photosensitization.
Direct Photochemical Mechanism: In this pathway, the DNA base itself directly absorbs a UV photon, leading to an electronically excited state (singlet or triplet). acs.orgacs.org This is the primary mechanism for CPD formation induced by UVC and UVB radiation. oup.comnih.gov Ultrafast time-resolved experiments have shown that upon direct excitation, CPDs can form in less than 1 picosecond. oup.com Evidence also suggests that UVA-induced CPD formation occurs via a direct photochemical mechanism, despite the low absorption of UVA by DNA. rsc.org The ability of the double-stranded DNA structure to increase the capacity of bases to absorb UVA photons may facilitate this direct process. rsc.org
Sensitized Pathways: In this indirect mechanism, a non-DNA molecule, known as a photosensitizer, absorbs the UV light and then transfers the energy to the adjacent pyrimidine bases, promoting them to an excited triplet state which then undergoes dimerization. nih.gov This pathway is particularly relevant for understanding certain types of DNA damage where direct absorption is less efficient. The properties of the photosensitizer, such as its triplet energy, significantly influence the efficiency and outcome of the reaction. wustl.edunih.gov For example, studies using sensitizers like acetone (B3395972) and norfloxacin (B1679917) have shown that the efficiency of CPD formation depends on the specific sensitizer (B1316253) used. wustl.edunih.gov Photosensitized reactions, particularly through triplet sensitizers, can alter the distribution of CPDs, often increasing the proportion of cytosine-containing dimers, which is linked to increased mutagenesis. nih.gov
The reaction can proceed through either a concerted singlet state cycloaddition or a stepwise triplet state mechanism involving a diradical intermediate. acs.org The triplet mechanism is distinct from the singlet pathway and is influenced by factors like solvation, which can reduce energy barriers and stabilize the diradical intermediate. acs.org
Wavelength Dependence: UVA, UVB, and UVC Effects
Influence of DNA Sequence Context and Conformation
The probability of this compound formation is not uniform along a DNA strand; it is heavily influenced by the local sequence and three-dimensional structure of the DNA.
UV-induced photodimerization occurs almost exclusively at sites where two pyrimidine bases (thymine or cytosine) are adjacent to each other, known as dipyrimidine sites. oup.com These sites are considered hotspots for UV-induced damage. nih.govplos.org The relative reactivity of the four possible dipyrimidine sites (TT, TC, CT, CC) is a critical factor in determining the spectrum of UV-induced mutations.
The yield of CPDs generally follows the order TT > TC > CT > CC, although this can be influenced by the wavelength of UV light. wustl.eduoup.com For instance, UVC irradiation shows a CPD yield order of TT > TC > CT > CC, while UVB irradiation can result in an order of TT > TC > CC > CT. wustl.edu The flanking bases next to the dipyrimidine site also have a substantial effect, with CPD yields varying by as much as an order of magnitude depending on the neighboring nucleotides. wustl.edu For example, CPD formation is often highest when the 5'-flanking base is a thymine (B56734) and the 3'-flanking base is an adenine (B156593). wustl.edu Conversely, a guanine (B1146940) at the 5'-flanking position tends to decrease the yield, which may be due to a charge transfer quenching mechanism. nih.gov
The three-dimensional conformation of DNA plays a crucial role in determining the yield of this compound. For the [2+2] cycloaddition to occur, the C5-C6 double bonds of the adjacent thymines must be appropriately aligned, a condition that is highly dependent on the local DNA structure. oup.com
DNA Flexibility and Bending: The formation of photodimers is a structure-dependent process that requires the pyrimidine bases to achieve a specific reactive geometry, which deviates from the standard B-DNA conformation. oup.com Therefore, the local torsional rigidity of the DNA can affect the yield of photodimers. oup.com For instance, DNA bending can modulate the formation of CPDs. nih.gov The destruction of the natural bend in certain DNA tracts, such as A-tracts, by a CPD can, in turn, affect cellular processes like transcription. nih.gov
Non-B DNA Structures: While B-form DNA is the most common structure, alternative conformations can significantly alter photoreactivity. For example, the formation of intermolecular triplex structures has been shown to protect the DNA duplex from the formation of cyclobutane dimers. oup.com In contrast, unusual anti-stereoisomer CPDs, which are not typically formed in B-DNA, have been observed in human telomeric DNA sequences that can adopt G-quadruplex structures. wustl.eduoup.com This indicates that non-canonical DNA structures can facilitate unique photochemical reactions. The formation of these anti-CPDs can even occur in sequences that form reverse Hoogsteen hairpins, suggesting a previously unrecognized role for these structures in DNA photoreactivity. wustl.edu
Dipyrimidine Sites as Hotspots for Dimerization
Thermodynamics and Kinetics of Dimerization
Kinetics: The rate of CPD formation can be remarkably rapid. Upon direct UV excitation, the [2+2] cycloaddition is an extremely fast, nearly barrier-free reaction, occurring on a sub-picosecond timescale in some contexts. oup.comacs.org The kinetics of dimer formation can be studied as a function of irradiation time, often fitting a first-order process that approaches a maximum yield or a photostationary state where the rates of formation and reversion become equal. nih.govoup.com The rate of formation is also influenced by the local sequence and DNA structure. oup.com
Thermodynamics: From a thermodynamic standpoint, the formation of a CPD introduces a significant distortion into the DNA double helix, which destabilizes the local structure. nih.gov Studies measuring the hydrogen exchange rates of imino protons have shown that a CPD lesion can destabilize several consecutive base pairs. nih.gov This localized destabilization or increased flexibility is a key factor that allows DNA repair enzymes, such as DNA photolyase, to recognize the damage. nih.govresearchgate.net The thermodynamics of binding between a repair enzyme and the damaged DNA are critical for the initiation of the repair process. researchgate.net The photochemical reaction itself, when proceeding from an excited state, is favorable, with excited-state energy curves showing a minimum that facilitates the cycloaddition, particularly for the T+T system compared to cytosine-containing dimers. researchgate.net
| Compound Name |
|---|
| This compound |
| Cyclobutane Pyrimidine Dimer (CPD) |
| Thymine |
| Cytosine |
| 6-4 Photoproduct (6-4PP) |
| Adenine |
| Guanine |
| Acetone |
| Norfloxacin |
| DNA Photolyase |
Formation in Different Biological Systems and In Vitro Models
The formation of cyclobutadithymidine, a specific type of cyclobutane pyrimidine dimer (CPD), is a ubiquitous consequence of ultraviolet (UV) radiation exposure in a wide range of biological organisms and can be replicated in various laboratory settings. The efficiency and distribution of its formation are subject to a complex interplay of factors including the biological system's inherent characteristics, the structure of the DNA, and the specific conditions of UV exposure.
Formation in Diverse Biological Systems
The induction of cyclobutadithymidine has been documented across the domains of life, from simple prokaryotes to complex mammalian systems. In bacteria, studies have demonstrated the formation of CPDs, including thymine-thymine dimers, upon UV irradiation. For instance, in Bacillus subtilis spores, exposure to artificial UV-B radiation (290-310 nm) and full-spectrum sunlight leads to the accumulation of cyclobutane pyrimidine dimers. pnas.org Similarly, immunoassays have been developed to quantify UV-induced CPDs in whole bacterial cells like Mycobacterium parafortuitum and Serratia marcescens, confirming their formation in these organisms. nih.gov
In eukaryotes, the yeast Saccharomyces cerevisiae has served as a pivotal model organism for studying DNA damage and repair, including the formation of cyclobutadithymidine. oup.commdpi.com UV irradiation induces these lesions, and the organism's response, including repair mechanisms like photoreactivation, has been extensively studied. oup.commdpi.comresearchgate.net The packaging of eukaryotic DNA into chromatin significantly influences the pattern of CPD formation. In yeast, the rotational setting of DNA on the surface of the histone octamer modulates the efficiency of dimer formation. nih.gov Studies using high-throughput sequencing have revealed that in vivo, CPD formation in yeast is influenced by the presence of strongly positioned nucleosomes, with the distribution of lesions being different from that in naked DNA. pnas.org
In mammalian cells, the formation of cyclobutadithymidine is a primary driver of the mutagenic and carcinogenic effects of sun exposure. plos.org Research has shown that upon UVB irradiation, cyclobutane pyrimidine dimers are readily formed in human skin cells, including keratinocytes and fibroblasts. nih.govplos.org Interestingly, a comparative study between human corneal epithelial cells and epidermal keratinocytes revealed that when irradiated with the same dose of UVB, corneal explants formed 3.4 times more CPDs than skin explants. plos.org However, in cultured primary cells, the level of UVB-induced CPDs was similar between the two cell types, suggesting that tissue architecture plays a significant role in modulating UV penetration and damage induction. plos.org Furthermore, studies on whole human skin exposed to UVA radiation have quantified the formation of thymine-thymine cyclobutane dimers (T<>T), with a mean yield of 0.066 lesions per 106 normal bases per J/cm2. pnas.org This finding highlights that even the less energetic UVA wavelengths contribute to the formation of these mutagenic lesions. pnas.org
The genomic context, particularly the presence of specific transcription factors, can also create hotspots for CPD formation. For example, binding sites for the ETS transcription factor in human cells exhibit strong local elevations in CPD formation upon UV exposure, which correlates with mutation hotspots found in melanomas. eur.nl
Insights from In Vitro Models
To dissect the fundamental mechanisms of cyclobutadithymidine formation without the complexities of a cellular environment, various in vitro models have been employed. These models range from irradiating purified "naked" DNA to using synthetic oligonucleotides with defined sequences.
Irradiation of purified DNA has been instrumental in establishing the basic principles of CPD formation. Studies on isolated DNA have shown that the cis-syn cyclobutane thymine dimer is the major photoproduct upon UVC and UVB irradiation. researchgate.net These models allow for precise control over experimental variables like UV dose and wavelength. For instance, irradiating purified yeast genomic DNA with UVC light has been used to create a reference map of CPD formation, which can then be compared to the damage patterns observed in living cells to understand the influence of chromatin structure. pnas.org
The use of synthetic oligonucleotides has provided even greater resolution, allowing researchers to study the influence of the local DNA sequence on the probability of dimer formation. nih.gov By placing specific pyrimidine sequences in different contexts, it has been shown that the flanking bases significantly affect the yield and type of CPDs formed. nih.govembopress.org For example, experiments with oligonucleotides containing modified bases like 5-hydroxymethylcytosine (B124674) have been used to assess how such modifications alter the propensity for CPD formation at adjacent pyrimidine sites. nih.gov
Cell-free extracts from organisms like Saccharomyces cerevisiae have also been utilized as an in vitro system to study DNA transactions, including DNA synthesis on damaged templates. nih.gov While primarily used for studying repair, such systems offer a platform to investigate the interplay between DNA damage and the enzymatic machinery of the cell in a controlled setting. More advanced "gut-on-a-chip" models, which can co-culture human cells and microbial communities, represent a future direction for studying the complex interactions of UV damage in the context of a simulated biological environment. researchgate.net
The following table summarizes key findings on cyclobutadithymidine formation in different systems.
| Biological System/In Vitro Model | UV Source | Key Findings on Cyclobutadithymidine Formation | Citations |
| Bacillus subtilis spores | UV-B (290-310 nm), Sunlight | Dose-dependent formation of cyclobutane pyrimidine dimers. | pnas.org |
| Saccharomyces cerevisiae (Yeast) | UV (254 nm) | Nucleosome structure strongly modulates CPD formation, with a different distribution than in naked DNA. | nih.gov |
| Human Corneal vs. Skin Explants | UVB | 3.4 times more CPDs induced in corneal epithelium compared to epidermis for the same UVB dose. | plos.org |
| Human Cultured Keratinocytes & Corneal Epithelial Cells | UVB | Similar levels of UVB-induced CPDs in both cell types in vitro. | plos.org |
| Whole Human Skin | UVA | Mean yield of T<>T formation was 0.066 lesions per 106 normal bases per J/cm2. | pnas.org |
| Human Cells (ETS binding sites) | UV | Strong local increases in CPD formation efficacy at these transcription factor binding sites. | eur.nl |
| Purified "Naked" DNA | UVC, UVB | The cis-syn cyclobutane thymine dimer is the major photoproduct. | researchgate.net |
| Synthetic Oligonucleotides | UVA, UVB, UVC | Formation is highly dependent on the local DNA sequence context. | nih.gov |
Molecular Recognition of Cyclobuta Dithymidine Lesions
Conformational Perturbations Induced in the DNA Double Helix
The formation of a cyclobutane (B1203170) ring between adjacent thymidines introduces a bulky, rigid structure within the DNA, significantly altering its local conformation. genelink.com These structural distortions serve as a primary signal for the recruitment of DNA repair proteins.
A defining characteristic of a CPD lesion is the significant distortion it imposes on the DNA's three-dimensional structure. fiveable.mewikipedia.org The covalent bonds of the cyclobutane ring pull the thymine (B56734) bases closer together, disrupting the normal base stacking and helical parameters of B-form DNA. This results in a notable bend or kink in the DNA helix. Research has shown that a CPD lesion can induce a bend of approximately 9 to 30 degrees toward the major groove and an unwinding of the helix by about 9 degrees. nih.govoup.comnih.govnih.gov When a repair protein such as Rad4 binds to the damaged site, this bending can be further exacerbated to around 42 degrees. nih.gov In contrast, the more distorting 6-4 photoproduct (6-4PP) lesion creates a more severe bend of about 44 degrees. nih.govnih.gov These localized kinks disrupt the regular helical axis and are a key feature recognized by the DNA repair machinery.
Table 1: Comparison of DNA Structural Distortions Induced by Pyrimidine (B1678525) Dimers
| Lesion Type | Helix Bending Angle | Helical Unwinding | Reference |
|---|---|---|---|
| Cyclobutadithymidine (CPD) | ~9-30° | ~9° | nih.govoup.comnih.govnih.gov |
| 6-4 Photoproduct (6-4PP) | ~44° | More pronounced than CPD | nih.govnih.gov |
A crucial event in the recognition and repair of CPD lesions is the "flipping" of bases out of the DNA helix. jst.go.jp While the CPD lesion itself can remain within the helix, its partner adenine (B156593) bases on the complementary strand are often flipped out into the active site of a repair enzyme. oup.comnih.gov This base flipping is not a spontaneous event for the CPD lesion itself; it requires the action of repair enzymes like photolyase or the proteins of the nucleotide excision repair (NER) pathway. jst.go.jppnas.org
The process of base flipping is energetically demanding, with the stability of the flipped-out state being sequence-dependent. nih.gov For instance, the energy required for base flipping adjacent to a CPD lesion can vary by up to 2 kcal/mol depending on the neighboring base pairs. nih.gov This flipping creates an "unpaired bubble" in the DNA, which is then stabilized by the repair protein. nih.gov In the context of the Rad4/XPC complex, a sequential flipping of the partner bases has been observed, with the 5'-dA base flipping before the 3'-dA base. oup.comnih.gov This step-wise process is essential for accommodating the lesion and preparing the DNA for excision.
Structural Distortions and Kinks
Damage Sensor Proteins and Complexes
In humans and other placental mammals, the primary pathway for repairing CPD lesions is Nucleotide Excision Repair (NER). genelink.comwikipedia.org The initial damage recognition in global genomic NER (GG-NER) is carried out by specialized sensor proteins that can detect the structural perturbations in the DNA.
The DDB complex, composed of DDB1 and DDB2 proteins, plays a crucial role in the initial recognition of UV-induced DNA damage, particularly CPD lesions, within the context of chromatin. nih.govresearchgate.netd-nb.info While the DDB complex exhibits a very high affinity for the more distorting 6-4PP lesions, it also binds to CPDs, albeit with lower affinity. nih.govd-nb.info The DDB2 subunit is responsible for directly recognizing the lesion. researchgate.netglenresearch.com
Structural studies have revealed that DDB2 binds to the damaged DNA and flips the lesion out of the helix into a shallow binding pocket. nih.govresearchgate.netglenresearch.com This recognition is not based on specific interactions with the damaged bases themselves, but rather on the detection of increased flexibility and distortion in the DNA backbone. nih.gov The DDB complex is particularly important for the efficient recognition of CPDs because these lesions cause relatively little helical distortion compared to other bulky adducts. glenresearch.com Once bound, the DDB complex is thought to recruit the XPC complex to the site of damage. nih.govaacrjournals.org
The Xeroderma Pigmentosum group C (XPC) protein complex, which in yeast consists of Rad4 and Rad23, is the central damage sensor in GG-NER. nih.govacs.org The Rad4 protein, a yeast orthologue of human XPC, has been instrumental in elucidating the mechanism of damage recognition. oup.comnih.gov
The Rad4/XPC complex does not directly recognize the CPD lesion itself. Instead, it recognizes the thermodynamic instability and the structural abnormality of the DNA duplex caused by the lesion. nih.govacs.org The recognition process involves the insertion of a β-hairpin from the BHD3 domain of Rad4 into the DNA double helix through the major groove. nih.govnih.gov This insertion causes the two base pairs containing the CPD and the opposing adenines to flip out of the helix. nih.gov The expelled nucleotides of the undamaged strand are then specifically recognized and bound by Rad4, while the CPD lesion itself becomes disordered. nih.gov This mechanism allows the XPC complex to recognize a broad range of structurally diverse lesions.
Molecular dynamics simulations have detailed the sequence of events: an initial encounter complex forms, followed by the sequential flipping of the partner bases, and finally the insertion of the BHD3 β-hairpin into the now-unpaired region. oup.comnih.gov
Recognition by DNA Damage-Binding Protein (DDB) Complex (DDB1-DDB2)
Specificity of Lesion Binding
The specificity of DNA repair proteins for certain lesions is a complex interplay of recognizing DNA shape, flexibility, and the thermodynamics of binding. For CPD lesions, the specificity of recognition by the NER machinery is not absolute and is influenced by several factors.
The DDB complex shows a higher affinity for 6-4PPs than for CPDs, which correlates with the greater structural distortion induced by 6-4PPs. nih.govd-nb.info This suggests that the degree of helical distortion is a key determinant for initial recognition by DDB.
The XPC-Rad4 complex, on the other hand, achieves its broad substrate specificity by not directly interacting with the lesion. nih.govacs.org It recognizes the destabilized nature of the DNA at the lesion site, which facilitates the base-flipping mechanism. nih.gov However, there is evidence that the efficiency of XPC-mediated repair can differ between CPDs and 6-4PPs. Some studies suggest that under certain conditions, XPC may selectively repair CPDs. pnas.org This selectivity might be influenced by the initial recognition step, potentially involving DDB, which "hands over" the lesion to XPC. aacrjournals.orgpnas.org
The ability of repair proteins to distinguish between different types of damage is crucial for an efficient and accurate DNA repair response. The recognition of cyclobutadithymidine lesions highlights a sophisticated mechanism where the protein machinery senses the physical consequences of the damage—the altered shape and stability of the DNA—rather than the chemical identity of the lesion itself.
Affinity for Cyclobuta-dithymidine Compared to Other Photoproducts
The cellular response to UV radiation involves the repair of multiple types of photoproducts, primarily CPDs and pyrimidine-pyrimidone (6-4) photoproducts (6-4PPs). While CPDs are the most abundant lesions, making up 80-90% of UV-induced damage, the affinity of different repair systems for these lesions varies significantly when compared to 6-4PPs. oup.com This differential affinity dictates the efficiency and kinetics of repair.
Two major pathways are responsible for repairing these lesions: photoreactivation and nucleotide excision repair (NER).
Photolyases: These enzymes exhibit remarkable substrate specificity. CPD-photolyases are dedicated to the repair of CPDs, while (6-4)-photolyases exclusively repair 6-4PPs. frontiersin.orgresearchgate.net This stringent specificity implies a very high binding affinity for their target lesion over other photoproducts. CPD-photolyase binds to the CPD in a light-independent step to form a stable enzyme-substrate complex before using light energy for catalysis. istanbul.edu.trbiologists.com
Nucleotide Excision Repair (NER): The NER pathway is more versatile but shows clear preferences. In eukaryotes, the initial damage sensor in global genome NER (GG-NER) is the XPC-RAD23B complex (Rad4-Rad23 in yeast). This complex displays a much higher affinity for 6-4PPs than for CPDs. researchgate.netoup.com The greater helical distortion and thermodynamic destabilization caused by a 6-4PP makes it a better substrate for XPC. oup.com In contrast, the CPD lesion creates a less significant distortion, resulting in a lower binding affinity for XPC. researchgate.netnih.gov In fact, the binding affinity of XPC-RAD23B for DNA containing a CPD (dissociation constant, Kd ~7 nM) is only slightly stronger than for undamaged DNA (Kd ~9 nM), indicating it can barely distinguish between them on its own. nih.gov Consequently, the recognition of CPDs by the NER machinery is often initiated by the UV-damaged DNA-binding (UV-DDB) complex, which binds with high affinity to both CPDs and 6-4PPs and subsequently recruits XPC. researchgate.netnih.gov This difference in initial recognition contributes to the observation that 6-4PPs are repaired much more rapidly by NER than CPDs. frontiersin.orgoup.com
CPD-Specific Glycosylases/Endonucleases: Enzymes like T4 endonuclease V (also known as pyrimidine dimer glycosylase) are highly specific for CPDs. embopress.orguniversiteitleiden.nl This enzyme has a very high affinity for DNA containing cyclobutane pyrimidine dimers and is often used experimentally to quantify their presence. oup.comnih.gov It efficiently cleaves CPDs but not 6-4PPs, highlighting its specific molecular recognition capabilities. universiteitleiden.nl
Table 1: Comparative Affinity of Repair Proteins for UV Photoproducts
| Repair Protein/Complex | Affinity for this compound (CPD) | Affinity for 6-4 Photoproduct (6-4PP) | Key Findings |
|---|---|---|---|
| CPD-Photolyase | High / Specific | None | Enzyme is highly specific and binds stably to CPDs in a light-independent manner. frontiersin.orgresearchgate.netistanbul.edu.tr |
| XPC-RAD23B (NER) | Low | High | Binds weakly to CPDs due to minimal DNA distortion; repair is slow and often dependent on initial recognition by UV-DDB. researchgate.netoup.comnih.gov |
| UV-DDB (NER) | High | High | Acts as an initial sensor for CPDs in NER, binding with high affinity before recruiting the XPC complex. researchgate.netnih.gov |
| T4 Endonuclease V | High / Specific | None | A pyrimidine dimer-specific glycosylase that shows high affinity and specificity for CPD lesions. embopress.orguniversiteitleiden.nlnih.gov |
Molecular Determinants of Recognition Fidelity
The ability of repair enzymes to faithfully recognize this compound lesions hinges on specific structural and molecular interactions. The mechanisms differ significantly between the highly specific photolyases and the more generalist NER machinery. A common theme, however, is a "lesion flipping" mechanism, where the damaged bases are everted from the DNA helix into a catalytic pocket within the enzyme. oup.comnih.gov
Photolyase Recognition: CPD photolyase first binds non-specifically to the DNA backbone and scans the DNA for a lesion. istanbul.edu.tr Upon encountering a CPD, it induces a dramatic conformational change: the this compound dimer is flipped out of the DNA double helix and into a specific active-site cavity. oup.comistanbul.edu.tr The fidelity of this recognition is ensured by the precise architecture of this cavity. In the class II photolyase from Methanosarcina mazei, the active site features an L-shaped wall formed by conserved tryptophan (W305) and methionine (M379) residues that "clamp" the flipped-out dimer in place. kenyon.edu Furthermore, recognition of the intra-lesion phosphodiester backbone is crucial for efficient and stable binding. iucr.org In some photolyases, a cluster of ordered water molecules forms specific hydrogen bonds with the 3'-thymine of the dimer, further enhancing recognition fidelity. rcsb.org Specific amino acids, such as N378 and E274 in E. coli photolyase, create a unique electrostatic environment that optimizes the redox potentials for the subsequent light-driven repair reaction. pnas.orgresearchgate.net
Nucleotide Excision Repair (NER) Recognition: The yeast NER sensor Rad4-Rad23 recognizes damage indirectly by probing the thermodynamic stability and structural integrity of the DNA helix. oup.comnih.gov Rather than binding directly to the this compound lesion, Rad4 inserts a β-hairpin from its β-Hairpin Domain 3 (BHD3) into the major groove of the DNA. nih.govnih.gov This insertion promotes the flipping out of the two undamaged adenine bases on the opposite strand, which are then captured in specific pockets on the protein surface. nih.govoup.com The cyclobutadithymidine lesion itself remains solvent-exposed and makes minimal direct contact with the Rad4 protein. nih.govoup.com This "twist-open" mechanism, where the DNA is first twisted and then pried open, allows the complex to recognize a wide array of bulky lesions based on a common feature: the local destabilization they cause, which lowers the energy barrier for the β-hairpin insertion and base flipping. nih.govpnas.org
T4 Endonuclease V Recognition: This enzyme also employs a base-flipping mechanism but with a different target. It bends the DNA at the lesion site by approximately 60° and flips out the undamaged adenine base that is opposite the 5'-thymine of the cyclobutadithymidine dimer. universiteitleiden.nl This flipped-out adenine is sequestered in a pocket on the enzyme's surface through non-specific van der Waals interactions. universiteitleiden.nl The enzyme makes very few direct contacts with the thymine bases of the dimer itself. Instead, recognition and specificity are achieved through extensive interactions with the deformed phosphodiester backbone surrounding the kinked DNA. universiteitleiden.nluab.edu This specific binding conformation precisely positions the enzyme's catalytic residues—the N-terminal α-amino group of Threonine-2 and the carboxyl group of Glutamate-23—to carry out the glycosylase and lyase reactions that excise the lesion. universiteitleiden.nlebi.ac.uk
Dna Repair Pathways Dedicated to Cyclobuta Dithymidine Removal
Direct Reversal by DNA Photolyases (Photoreactivation)
Photoreactivation is a light-dependent enzymatic process that directly reverses the cyclobutane (B1203170) ring structure of cyclobuta-dithymidine, restoring the two thymine (B56734) bases to their original state without altering the DNA backbone. This elegant repair mechanism is carried out by a class of enzymes known as DNA photolyases. wikipedia.orgnih.gov
Enzymatic Mechanism: Electron Transfer and Cyclobutane Ring Cleavage
The repair process begins with the photolyase enzyme recognizing and binding to the DNA containing the this compound lesion. encyclopedia.pub In a light-independent step, the enzyme flips the dimer out of the DNA double helix and into its active site. nobelprize.org The core of the catalytic mechanism is a photoinduced electron transfer. chapman.edu Upon excitation by blue light, the enzyme's catalytic cofactor, a fully reduced flavin adenine (B156593) dinucleotide (FADH-), donates an electron to the cyclobutane dimer. nobelprize.orgunam.mx This transforms the dimer into a transient radical anion. The presence of the extra electron destabilizes the cyclobutane ring, leading to its cleavage in a stepwise manner. pnas.orgnih.gov Following the splitting of the ring and the restoration of the two individual thymine bases, the electron is transferred back to the flavin cofactor, returning it to its catalytically active FADH- state. unam.mx The repaired DNA is then released from the enzyme. encyclopedia.pub
Role of Flavoprotein Cofactors (e.g., FADH-) and Light Absorption
DNA photolyases are flavoproteins, meaning they utilize a flavin derivative as a crucial cofactor. The catalytically active state for DNA repair is the two-electron reduced form of flavin adenine dinucleotide, FADH-. nobelprize.orgnih.gov This cofactor is central to the repair reaction, acting as the direct electron donor to the cyclobutane dimer upon photoexcitation. wikipedia.org
In addition to the essential FAD cofactor, most photolyases contain a second chromophore that functions as a light-harvesting antenna. nobelprize.orgchapman.edu This antenna molecule, which can be methenyltetrahydrofolate (MTHF) or 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF), absorbs photons from the blue light spectrum (300-500 nm) and transfers the excitation energy to the FADH- cofactor. nobelprize.orgmdpi.com This energy transfer mechanism enhances the efficiency of the repair process, especially under low-light conditions. wikipedia.org The different redox states of FAD influence its light absorption properties, with FADH- itself not absorbing visible light, hence the necessity of the antenna chromophore for efficient light capture. encyclopedia.pubmdpi.com
Ultrafast Dynamics of Photorepair Processes
The entire process of photoreactivation is remarkably rapid, occurring on a picosecond timescale. pnas.org Ultrafast spectroscopy studies have elucidated the kinetics of this process, revealing that the complete repair photocycle is finished within approximately 700 picoseconds. pnas.orgnih.gov The cleavage of the cyclobutane ring itself is a two-step process that occurs within about 90 picoseconds of the initial electron transfer. pnas.orgnih.gov The initial electron transfer from the excited flavin cofactor to the dimer is also an ultrafast event, taking place within a few hundred picoseconds. annualreviews.org These rapid dynamics ensure a highly efficient repair process, minimizing the time the DNA lesion persists.
Table 1: Key Kinetic Parameters in Photoreactivation of Cyclobutane Pyrimidine (B1678525) Dimers
| Process | Timescale | Reference |
| Overall Repair Photocycle | ~700 ps | pnas.org |
| Cyclobutane Ring Splitting | < 90 ps | pnas.orgnih.gov |
| Initial Electron Transfer | ~225 - 250 ps | annualreviews.orgresearchgate.net |
| Back Electron Transfer (without repair) | ~50 ps | researchgate.net |
Species-Specific Photolyase Activity and Efficiency
Photolyase activity is widespread across the tree of life, found in bacteria, archaea, fungi, plants, and many animals, but is notably absent in placental mammals, including humans. nih.govmdpi.com The efficiency and even the substrate specificity of photolyases can vary between different species. For instance, some photolyases, known as CPD photolyases, are specific for cyclobutane pyrimidine dimers, while others, (6-4) photolyases, repair another type of UV-induced lesion called the 6-4 photoproduct. nih.govmdpi.com
Studies have shown a correlation between the levels of photolyase activity and an organism's resistance to UV radiation. researchgate.net For example, some amphibian species with higher levels of embryonic CPD photolyase activity exhibit greater survival rates when exposed to UV light. researchgate.net Transgenic mice expressing a marsupial CPD photolyase demonstrated rapid repair of CPDs in their skin and increased resistance to the harmful effects of UV radiation. nih.gov The repair efficiency can also be influenced by the DNA context, with some studies suggesting that photolyase activity can be inhibited in nucleosomes or at the binding sites of certain transcription factors. oup.com
Nucleotide Excision Repair (NER) Pathway
In organisms lacking photolyases, or as a complementary pathway in those that have them, Nucleotide Excision Repair (NER) is the primary mechanism for removing this compound and other bulky, helix-distorting DNA lesions. wikipedia.org Unlike direct reversal, NER is a more complex "cut-and-paste" mechanism that involves the removal of a short, single-stranded DNA segment containing the lesion, followed by the synthesis of a new, undamaged strand. wikipedia.org
Global Genome NER (GG-NER) in this compound Excision
The NER pathway is divided into two sub-pathways: transcription-coupled NER (TC-NER) and global genome NER (GG-NER). GG-NER is responsible for removing lesions, including this compound, from all regions of the genome, irrespective of transcriptional activity. wikipedia.orgplos.org
The process of GG-NER is initiated by the recognition of the DNA damage. For lesions like this compound, which cause a relatively minor distortion of the DNA helix, the initial recognition is often mediated by the UV-damaged DNA-binding protein complex (UV-DDB), which consists of the DDB1 and DDB2 proteins. mdpi.commdpi.com Following initial detection, the xeroderma pigmentosum complementation group C (XPC) protein complex, which also includes RAD23B and centrin 2, is recruited to the site. mdpi.comvermeulenlab.com The XPC complex binds to the undamaged strand opposite the lesion and helps to verify the presence of damage. mdpi.comvermeulenlab.com
Once the lesion is recognized and verified, the general transcription factor TFIIH is recruited. eur.nl Two helicase subunits of TFIIH, XPB and XPD, then unwind the DNA around the damage, creating a bubble of approximately 25-30 nucleotides. This is followed by dual incisions on the damaged strand, one on each side of the lesion, by the endonucleases XPG (3' incision) and the XPF-ERCC1 complex (5' incision). The resulting oligonucleotide containing the this compound is excised. Finally, the gap is filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by DNA ligase, completing the repair process. wikipedia.org The efficiency of GG-NER can be influenced by the ubiquitination of proteins like XPC and DDB2, which helps to regulate their binding to and release from the damaged DNA. nih.govfrontiersin.org
Table 2: Key Protein Complexes in Global Genome NER of this compound
| Protein/Complex | Function in GG-NER | Reference |
| UV-DDB (DDB1/DDB2) | Initial recognition of CPDs | mdpi.commdpi.com |
| XPC-RAD23B-CETN2 | Damage sensor; recruits downstream factors | mdpi.comvermeulenlab.com |
| TFIIH | DNA unwinding (helicase activity) | eur.nl |
| XPA | Damage verification and assembly of repair machinery | eur.nl |
| RPA | Stabilizes unwound DNA | eur.nl |
| XPG | Endonuclease (3' incision) | frontiersin.org |
| XPF-ERCC1 | Endonuclease (5' incision) | frontiersin.org |
| DNA Polymerase | Fills the gap | wikipedia.org |
| DNA Ligase | Seals the nick | wikipedia.org |
Transcription-Coupled NER (TC-NER) of Actively Transcribed Regions
Transcription-Coupled NER (TC-NER) is a specialized sub-pathway that rapidly removes DNA lesions from the transcribed strand of active genes. mdpi.combohrium.comvermeulenlab.com This process is initiated when an elongating RNA polymerase II (RNAPII) stalls at a DNA lesion, such as a this compound, as it obstructs the progression of the transcription machinery. nih.govresearchgate.net This stalled polymerase acts as a damage signal, triggering the recruitment of specific TC-NER factors. bohrium.comnewswise.com The primary function of TC-NER is not to prevent mutagenesis directly, but rather to ensure the timely resumption of gene expression, which is crucial for cell survival. vermeulenlab.com
The process is initiated by the stalling of RNAPII, which then recruits Cockayne syndrome B (CSB) protein. newswise.commdpi.com CSB, an ATPase from the SWI/SNF family, is thought to play a role in backtracking the stalled RNAPII to make the lesion accessible to the downstream repair proteins. mdpi.com Subsequently, Cockayne syndrome A (CSA), which is part of an E3 ubiquitin ligase complex, and UV-stimulated scaffold protein A (UVSSA) are recruited. mdpi.comnewswise.com These initial recognition steps are distinct from the global genome NER (GG-NER) pathway, which surveys the entire genome for helix-distorting lesions. researchgate.netmdpi.com Following these initial events, both TC-NER and GG-NER converge on a common pathway involving the recruitment of the core NER machinery. mdpi.combohrium.com
Key Protein Factors Involved in Lesion Verification and Excision
Once the initial damage recognition has occurred, a cascade of protein factors assembles at the site of the this compound lesion to verify its presence and orchestrate its removal.
TFIIH Complex: This multi-subunit complex is a central player in NER and is recruited to the damaged site. researchgate.neteur.nl It possesses two helicase subunits, XPB and XPD, which are essential for unwinding the DNA duplex around the lesion. eur.nlportlandpress.com XPB is thought to initiate the melting of the DNA, allowing XPD to further unwind the helix in a 5' to 3' direction until it encounters and is stalled by the lesion. portlandpress.com This unwinding creates a bubble of approximately 25-30 nucleotides. atlasgeneticsoncology.orgoup.com
XPC Complex: In the context of GG-NER, the XPC-RAD23B-CETN2 complex is the primary damage sensor for bulky lesions. encyclopedia.pubresearchopenworld.com For less helix-distorting lesions like CPDs, the UV-DDB complex (composed of DDB1 and DDB2/XPE) is often required to recognize the damage and facilitate XPC binding. researchgate.netmdpi.com However, the XPC complex is dispensable for TC-NER, where the stalled RNA Polymerase II serves the initial recognition function. researchgate.net
XPA and RPA: Following the initial unwinding by TFIIH, Xeroderma Pigmentosum group A (XPA) protein is recruited to verify the damage within the opened DNA conformation. mdpi.comeur.nl XPA plays a crucial role in stabilizing the repair complex and correctly positioning the other NER factors. mdpi.commdpi.com Replication Protein A (RPA), a single-strand binding protein, then binds to the undamaged strand, protecting it from degradation and further stabilizing the open complex. oup.commdpi.com
Excision Nuclease Complex (XPF-ERCC1 and XPG): The final step in lesion removal is the dual incision of the damaged strand. The XPF-ERCC1 endonuclease complex makes an incision on the 5' side of the lesion, while the XPG endonuclease cuts on the 3' side. atlasgeneticsoncology.orgmdpi.com This coordinated action excises an oligonucleotide fragment of about 24-32 nucleotides containing the this compound. embopress.org The arrival of XPG can also mediate the release of the XPC complex. embopress.orgembopress.org
| Protein Factor | Function in this compound Repair |
| RNA Polymerase II (in TC-NER) | Stalls at the lesion, initiating the repair cascade. researchgate.netbohrium.com |
| CSB, CSA, UVSSA (in TC-NER) | Recruited to the stalled RNAPII to facilitate access for repair machinery. mdpi.comnewswise.com |
| TFIIH (XPB and XPD helicases) | Unwinds the DNA around the lesion to create a repair bubble. eur.nlportlandpress.com |
| XPA | Verifies the presence of the DNA damage and helps assemble the repair complex. mdpi.comeur.nl |
| RPA | Binds to the undamaged single strand, stabilizing the open complex and protecting the DNA. oup.commdpi.com |
| XPF-ERCC1 | Endonuclease that makes the 5' incision relative to the lesion. atlasgeneticsoncology.orgmdpi.com |
| XPG | Endonuclease that makes the 3' incision relative to the lesion. atlasgeneticsoncology.orgmdpi.com |
The Excision-Resynthesis Process
Following the excision of the oligonucleotide containing the this compound, a single-stranded gap is left in the DNA. atlasgeneticsoncology.orgnih.gov This gap is then filled in by DNA polymerases, a process known as repair synthesis.
The key factors involved in this resynthesis step are Proliferating Cell Nuclear Antigen (PCNA) and DNA polymerases delta (Pol δ) and/or epsilon (Pol ε). oup.comembopress.org PCNA, a sliding clamp protein, is loaded onto the DNA at the 3' end of the gap and acts as a processivity factor for the DNA polymerases, ensuring that they synthesize a new stretch of DNA corresponding to the excised fragment. oup.comphotobiology.info The undamaged strand serves as the template for this synthesis, ensuring the accurate restoration of the original DNA sequence. photobiology.info
Finally, the newly synthesized DNA patch is sealed to the existing strand by a DNA ligase, most likely DNA ligase I or a complex of DNA ligase III and XRCC1, completing the repair process and restoring the integrity of the DNA duplex. oup.comembopress.orgencyclopedia.pub
Translesion DNA Synthesis (TLS)
When DNA replication machinery encounters a this compound lesion that has not been removed by NER, it can stall, leading to replication fork collapse and potential cell death. nih.govplos.org To overcome this, cells employ a damage tolerance mechanism called Translesion DNA Synthesis (TLS). mdpi.comnih.gov TLS utilizes specialized, low-fidelity DNA polymerases to replicate across the damaged template, allowing replication to proceed at the cost of potential mutations. mdpi.comnih.gov
Bypass of this compound by Specialized DNA Polymerases (e.g., Pol η)
The primary enzyme responsible for bypassing this compound lesions in humans is DNA polymerase eta (Pol η). nih.govmdpi.com Pol η is a member of the Y-family of DNA polymerases, which are characterized by their ability to accommodate bulky lesions in their active sites. mdpi.commdpi.com The gene encoding Pol η, POLH, is mutated in patients with the variant form of Xeroderma Pigmentosum (XPV), highlighting its critical role in tolerating UV-induced DNA damage. mdpi.comnih.gov
Pol η is specifically adapted to bypass CPDs. plos.orgmdpi.com It can efficiently and accurately insert two adenine bases opposite a thymine-thymine dimer, thereby facilitating error-free bypass of this common lesion. plos.orgmdpi.com The ability of Pol η to sense the location of the dimer and switch to a more processive synthesis mode as it copies the lesion and flanking bases may facilitate the exchange with the main replicative polymerase before and after the bypass. nih.gov
Error-Prone vs. Error-Free Bypass Mechanisms
TLS can be either error-free or error-prone, depending on the nature of the DNA lesion and the specific TLS polymerase involved. nih.govnih.gov
Error-Free Bypass: In the case of a thymine-thymine this compound, Pol η typically performs error-free bypass by correctly inserting two adenines. plos.orgmdpi.com This is a crucial mutation-avoidance mechanism. nih.gov The ability of Pol η to accurately read the distorted template of a CPD is a key feature that protects against the mutagenic potential of sunlight. nih.gov
Error-Prone Bypass: While Pol η is generally accurate when bypassing CPDs, it can be error-prone with other lesions. nih.gov Furthermore, in the absence of Pol η, other TLS polymerases may be recruited to bypass the CPD, often in a more error-prone manner. nih.govembopress.org For instance, in cells lacking Pol η, the frequency of mutations at TT CPDs increases significantly. nih.gov This highlights that the "choice" of TLS polymerase is a critical determinant of mutagenic outcome. The bypass of a single lesion can sometimes involve a two-polymerase mechanism, where one polymerase inserts a nucleotide opposite the lesion and another, like Pol ζ, extends from it. embopress.orgresearchgate.net
Implications for Mutagenesis during Replication on Damaged Templates
The process of TLS, while essential for completing DNA replication, is a major source of mutations. plos.orgnih.gov The low fidelity of TLS polymerases means that even when bypassing lesions, they have a higher tendency to misincorporate nucleotides. mdpi.com
In the context of this compound, the fidelity of bypass by Pol η is not perfect, and errors can occur, particularly at the 3' thymine of the dimer. nih.govscilit.com These errors can contribute to mutagenesis. nih.gov A significant source of mutations arises from the deamination of cytosine within a CPD to form uracil (B121893). nih.gov During TLS, Pol η will correctly insert an adenine opposite this uracil, resulting in a C>T transition mutation, which is a hallmark mutation found in skin cancers. nih.gov
Cross-Talk and Coordination Between Repair Pathways
The repair of this compound and other DNA lesions is not a series of isolated events but rather a highly coordinated cellular response involving intricate cross-talk between different repair pathways. This ensures an efficient and appropriate response to various types of DNA damage.
The primary pathways responsible for removing CPDs are Nucleotide Excision Repair (NER) and, in many organisms excluding placental mammals, photoreactivation. mdpi.comnih.gov NER itself is divided into two sub-pathways: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. mdpi.comnih.gov
Evidence suggests a coordinated interplay between these pathways. For instance, the presence of CPDs can trigger a transcriptional response that upregulates genes involved in other repair pathways, such as mismatch repair and post-replication repair. embopress.org This indicates that the cell anticipates the potential for replication errors or the need for alternative repair strategies if the primary pathway is overwhelmed or inefficient.
Furthermore, studies using femtosecond pulsed laser microirradiation have revealed cross-talk between NER and homologous recombination (HR) repair pathways. uni-konstanz.denih.gov This suggests that when NER is initiated to repair CPDs, there might be a simultaneous signaling or recruitment of factors involved in HR, preparing the cell for more complex repair scenarios that could arise, such as double-strand breaks.
The choice between different repair pathways can also be influenced by the cellular context and the specific type of lesion. While NER is the main pathway for CPD removal in mammals, the efficiency of its sub-pathways differs. TC-NER is generally efficient for CPDs in transcribed strands, but GG-NER is significantly slower for these lesions compared to other photoproducts like 6-4 pyrimidine-pyrimidone photoproducts (6-4PPs). nih.govembopress.org This differential repair efficiency highlights a level of coordination where the cell prioritizes the repair of lesions that immediately block essential processes like transcription.
Recent research has also pointed to a connection between the DNA damage response (DDR), autophagy, and mitochondrial function. nih.gov Persistent DNA damage, such as unrepaired CPDs, can lead to mitochondrial dysfunction and impaired autophagy, a cellular recycling process. Conversely, autophagy-deficient cells tend to accumulate DNA damage. nih.gov This indicates a broader network of cellular communication where the status of DNA integrity influences, and is influenced by, fundamental cellular processes beyond the core repair pathways.
Influence of Chromatin Structure on Repair Efficiency and Accessibility
The organization of DNA into chromatin within eukaryotic cells presents a significant barrier to DNA repair machinery. plos.org The efficiency and accessibility of repair enzymes to this compound are profoundly influenced by the local chromatin environment. plos.orguni-giessen.de
Chromatin Compaction and Accessibility:
The basic unit of chromatin, the nucleosome, can modulate the efficiency of NER. plos.org Research has consistently shown that NER is less efficient on DNA tightly wrapped within a nucleosome compared to naked DNA. pnas.org CPDs located in the linker DNA between nucleosomes or at the edges of a nucleosome are repaired more rapidly than those in the core, protected region. plos.org
The accessibility of DNA is a critical factor. For NER to proceed, the repair machinery must be able to recognize and bind to the lesion. researchgate.net The condensed nature of heterochromatin, a tightly packed form of chromatin, generally leads to slower repair of CPDs compared to the more open euchromatin. plos.org For example, studies in yeast have shown that CPDs in silenced heterochromatin regions are repaired slowly. plos.org
Chromatin Remodeling and Histone Modifications:
To overcome the chromatin barrier, cells employ ATP-dependent chromatin remodeling complexes and various histone modifications. cd-genomics.comnih.gov These processes can alter chromatin structure to make DNA lesions more accessible. nih.gov
Histone Acetylation: An increase in histone acetylation is often associated with a more open chromatin structure and enhanced DNA repair. pnas.org Following UV irradiation, histone acetylation can be stimulated, correlating with increased DNA accessibility and the progress of repair. pnas.org In yeast, the histone acetyltransferase Gcn5p has been shown to be important for the efficient NER of CPDs in certain gene promoters. pnas.org Local chromatin acetylation around DNA double-strand breaks, a form of damage that can arise from unprocessed CPDs, is crucial for relaxing the chromatin structure to allow for repair. szu.edu.cn
Chromatin Remodeling Complexes: ATP-dependent remodelers like the SWI/SNF complex can physically move or eject nucleosomes, thereby exposing DNA lesions to the repair machinery. pnas.orgcd-genomics.com
Histone Mutations: Certain mutations in histone proteins can alter chromatin accessibility and, consequently, NER efficiency. For instance, a specific mutation in histone H4 (H4 R45H) in yeast leads to increased chromatin accessibility and an enhanced rate of NER. researchgate.net
Key Factors in Lesion Recognition within Chromatin:
The initial recognition of CPDs within the chromatin context is a critical step. The UV-damaged DNA-binding (UV-DDB) complex, particularly the DDB2 protein, plays a significant role in locating CPDs within the genome, including those in tightly packed nucleosomes. mdpi.com The UV-DDB complex is thought to recruit the XPC protein, a key damage sensor in GG-NER. mdpi.com The tumor suppressor protein p53 has also been implicated as a chromatin accessibility factor, required for the efficient GG-NER of CPDs. nih.gov
The following table summarizes the influence of different chromatin states on the repair of this compound:
| Chromatin State | Key Features | Impact on this compound Repair | Supporting Factors |
| Euchromatin | Open, accessible structure, often associated with active transcription. | Faster and more efficient repair. The relaxed structure allows easier access for NER machinery. plos.org | Histone Acetylation (e.g., by Gcn5p), ATP-dependent remodelers (e.g., SWI/SNF). pnas.org |
| Heterochromatin | Highly condensed, transcriptionally repressed. | Slower and less efficient repair. The compact structure hinders the access of repair proteins to the DNA lesion. plos.org | Repair in these regions may require significant chromatin remodeling. |
| Nucleosome Core | DNA is tightly wrapped around the histone octamer. | Slow repair. The lesion is physically shielded from recognition by repair factors. plos.org | Repair requires displacement or sliding of the nucleosome. nih.gov |
| Linker DNA | DNA segment between nucleosomes. | Fast repair. The lesion is more exposed and accessible to the NER machinery. plos.org | Less structural hindrance for repair protein binding. |
| Transcribed Strand | The DNA strand of an active gene being used as a template for RNA synthesis. | Rapid repair via TC-NER. Stalled RNA polymerase at the lesion site acts as a signal to recruit NER factors. mdpi.comnih.gov | Cockayne Syndrome proteins (CSA and CSB). tubitak.gov.tr |
Genomic Consequences and Mutagenesis Attributed to Cyclobuta Dithymidine
Interference with DNA Replication and Transcription
The structural distortion caused by a cyclobuta-dithymidine lesion presents a formidable obstacle to the molecular machinery responsible for DNA replication and transcription. wikipedia.orgabeomics.com Both DNA polymerases and RNA polymerases, the enzymes that synthesize new DNA and RNA strands, are often blocked when they encounter a CPD on the template strand. wikipedia.orgresearchgate.net This stalling of polymerases can halt replication and transcription, preventing the duplication of the genome and the expression of genes. wikipedia.orgabeomics.com
Persistent transcription-blocking lesions, such as CPDs, can have significant downstream effects on cellular signaling pathways. nih.gov The stalling of RNA polymerase II (Pol II) at a CPD is a critical initiating event for a specific DNA repair pathway known as transcription-coupled repair (TCR). researchgate.netcapes.gov.br This process is designed to preferentially remove DNA damage from the transcribed strands of active genes. nih.gov However, the lesion itself can cause Pol II to misincorporate a nucleotide into the nascent messenger RNA, which further solidifies the stall and prevents bypass. capes.gov.br The failure to resolve these stalled complexes can lead to the arrest of essential cellular processes and can ultimately trigger cell death. nih.govnih.gov
Mutagenic Potential of Persistent this compound Lesions
While DNA repair pathways like nucleotide excision repair (NER) can remove CPDs, lesions that escape repair become premutagenic. wikipedia.orgpnas.org It is estimated that CPDs are responsible for approximately 80% of all mutations induced by UV radiation in mammalian cells. pnas.org The persistence of these lesions through DNA replication is a primary driver of UV-induced mutagenesis, a key step in the initiation of skin cancer. researchgate.netplos.org
The mutagenic fallout from persistent CPDs is not random. It results in a characteristic pattern of mutations known as the "UV signature." nih.govrsc.org This signature is dominated by C→T (cytosine to thymine) single nucleotide substitutions and CC→TT tandem double substitutions at dipyrimidine sites. plos.orgnih.govoup.comresearchgate.net
A key mechanism underlying the prevalence of C→T transitions involves the deamination of cytosine when it is part of a CPD. nih.govrsc.org A cytosine base within a cyclobutane (B1203170) dimer is chemically unstable and can deaminate, converting it to uracil (B121893). rsc.org During subsequent DNA replication, DNA polymerase reads the uracil as a thymine (B56734), leading to the insertion of an adenine (B156593) in the new strand. In the next round of replication, this adenine will template the incorporation of a thymine, completing the C→T transition. rsc.org Studies have shown a strong correlation between the genomic locations of deaminated CPDs and the sites of C→T mutations found in melanoma genomes, identifying the cytosine-deaminated CPD as a principal premutagenic lesion. nih.gov
Table 1: Common UV-Signature Mutations Linked to Cyclobutane Pyrimidine (B1678525) Dimers (CPDs)
| Mutation Type | Description | Associated Lesion | Mechanism |
|---|---|---|---|
| C→T Transition | A cytosine base is replaced by a thymine base. | CPD involving a cytosine (e.g., TC or CC dimer) | Deamination of cytosine within the CPD to uracil, which is then read as thymine during replication. nih.govrsc.org |
| CC→TT Transition | Two adjacent cytosine bases are replaced by two thymine bases. | CC dimer | Deamination of both cytosines within the CPD, followed by replicative incorporation of adenines opposite the resulting uracils. nih.govrsc.org |
| T→G Transversion | A thymine base is replaced by a guanine (B1146940) base. | TT dimer | Less common than C→T transitions, but can be induced by UVA radiation at specific hotspots. oup.com |
When a replicative DNA polymerase stalls at a CPD, cells can employ a damage tolerance mechanism called translesion synthesis (TLS) to bypass the lesion and complete replication. wikipedia.orgmdpi.com This process is carried out by specialized, low-fidelity DNA polymerases. mdpi.com The outcome of TLS—whether it is error-free or mutagenic—depends on the specific TLS polymerase involved. pnas.orgnih.gov
DNA polymerase eta (Pol η) is a key enzyme that plays a major, and remarkably accurate, role in bypassing cyclobutadithymidine (T-T dimers). nih.govpnas.org The active site of Pol η is uniquely structured to accommodate the distorted T-T dimer, allowing it to insert two adenine bases opposite the lesion, thereby achieving an error-free bypass. nih.gov Genetic defects in the gene for Pol η lead to the cancer-prone syndrome xeroderma pigmentosum variant (XP-V), which is characterized by a significant increase in UV-induced mutations. nih.govpnas.org
In contrast, other TLS polymerases, such as DNA polymerase kappa (Pol κ) and DNA polymerase zeta (Pol ζ) , can provide alternative but mutagenic pathways for bypassing CPDs. pnas.orgnih.govsigmaaldrich.com These polymerases are more prone to inserting the wrong nucleotide opposite the damaged bases. Therefore, the balance and interplay between Pol η and other TLS polymerases at the site of a CPD are critical determinants of the mutagenic consequences of UV exposure. pnas.orgnih.gov
Table 2: Role of Key Translesion Synthesis (TLS) Polymerases in Bypassing CPDs
| TLS Polymerase | Function in CPD Bypass | Mutagenic Potential |
|---|---|---|
| Polymerase eta (Pol η) | Primary polymerase for bypassing T-T dimers. nih.govpnas.org Efficiently inserts two adenines opposite the lesion. | Predominantly error-free for T-T dimers. pnas.orgnih.govsigmaaldrich.com |
| Polymerase kappa (Pol κ) | Functions as an alternative bypass polymerase, often acting as an extender after another polymerase inserts a nucleotide. pnas.orgpnas.org | Promotes mutagenic TLS. pnas.orgnih.govsigmaaldrich.com |
| Polymerase zeta (Pol ζ) | Acts as an extender polymerase in mutagenic TLS pathways. pnas.orgnih.gov | Promotes mutagenic TLS. pnas.orgnih.govsigmaaldrich.com |
| Polymerase iota (Pol ι) | Shows little to no involvement in bypassing CPDs. pnas.org | Not significant for CPD bypass. pnas.org |
Induction of UV-Signature Mutations
Influence of Sequence Context and Methylation on Mutagenesis Hotspots
The formation of CPDs and the subsequent mutations are not uniformly distributed across the genome but tend to occur at "hotspots." nih.govwustl.edu This non-random distribution is heavily influenced by the local DNA sequence context and epigenetic modifications like cytosine methylation. nih.govwustl.edu
The relative yield of CPDs varies significantly depending on the dipyrimidine sequence. For UVC radiation, the frequency of formation generally follows the order TT > TC > CT > CC. wustl.edu The bases flanking the dipyrimidine site also exert a strong influence; for instance, a 5'-guanine tends to decrease CPD yield, while a 3'-adenine can increase it. wustl.edu
A crucial factor in creating mutational hotspots is the methylation of cytosine at CpG dinucleotides. nih.gov Studies have demonstrated that cytosine methylation can increase the formation of CPDs by nearly two-fold, particularly with UVB radiation. nih.gov This enhanced damage formation at methylated cytosines directly correlates with the high frequency of C→T mutations observed at CpG sites in cancer-related genes, such as the TP53 tumor suppressor gene in skin cancers. nih.govnih.gov The magnitude of this effect also depends on the surrounding sequence, with contexts having a 5' guanine showing the strongest induction of CPDs upon methylation. nih.gov
Activation of DNA Damage Response Checkpoints
To protect genomic integrity, cells have evolved sophisticated surveillance systems known as DNA damage response (DDR) checkpoints. When DNA damage like a CPD is encountered, these pathways are activated to arrest the cell cycle, providing time for DNA repair. eur.nlplos.org
The primary checkpoint kinase activated by UV-induced lesions is ATR (Ataxia-Telangiectasia Mutated and RAD3-Related) . pnas.orgnih.gov The activation of ATR is typically triggered by the presence of single-stranded DNA (ssDNA) that is coated by Replication Protein A (RPA). plos.orgnih.gov Such ssDNA regions are generated when replication forks stall at CPDs. plos.org Once activated, ATR phosphorylates a cascade of downstream targets, most notably the effector kinase Chk1 , which in turn orchestrates the cell cycle arrest. plos.orgpnas.org
Interestingly, some research indicates that the less frequent 6-4 photoproducts are more potent activators of the ATR-Chk1 pathway than CPDs. pnas.org This is because CPDs can often be efficiently bypassed by TLS polymerases, thus avoiding prolonged replication fork stalling. pnas.org However, in cells where CPD bypass is defective (such as in XP-V cells lacking Pol η), CPDs become strong activators of the ATR pathway, highlighting the critical interplay between DNA damage tolerance and checkpoint signaling. pnas.org
Contribution to Genomic Instability
The failure to properly repair or bypass this compound lesions is a significant driver of genomic instability, a hallmark of cancer. embopress.orgresearchgate.net Persistent, unrepaired CPDs that cause prolonged stalling of replication forks can be processed into more dangerous forms of DNA damage, such as single-strand breaks (SSBs) and highly toxic double-strand breaks (DSBs). embopress.orgembopress.org The conversion of CPDs into DNA breaks during replication is considered a principal cause of UV-induced cytotoxicity and genomic instability. embopress.orgembopress.org
This instability can manifest as larger-scale genomic alterations. Studies in hamster cell lines deficient in transcription-coupled repair (TCR) of CPDs showed a dramatic increase in chromosomal aberrations and sister chromatid exchanges (SCE) following UV irradiation. nih.gov This demonstrates that the inability to remove transcription-blocking CPDs directly contributes to chromosomal instability. nih.gov Furthermore, in certain contexts of repair deficiency, CPDs have been shown to promote the fusion of chromosomes, a severe form of genomic rearrangement. researchgate.net
Advanced Methodologies for Analysis and Characterization of Cyclobuta Dithymidine
Spectroscopic Techniques
Spectroscopic methods offer powerful, non-invasive tools to probe the unique structural and electronic properties of cyclobuta-dithymidine. These techniques provide insights from the vibrational modes of the cyclobutane (B1203170) ring to the conformation of the lesion within the DNA helix.
Vibrational Spectroscopy (e.g., Raman, FTIR) for Structural Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a potent tool for the structural analysis of this compound. nih.gov These techniques probe the vibrational modes of molecules, providing a "fingerprint" that is sensitive to changes in chemical bonding and molecular geometry. The formation of the cyclobutane ring in CPDs from two adjacent thymine (B56734) bases results in characteristic changes in their vibrational spectra. nih.govgrafiati.comvt.edu
Femtosecond time-resolved infrared spectroscopy has been instrumental in observing the formation of CPDs in real-time. nih.govcapes.gov.br Studies on all-thymine oligonucleotides reveal the appearance of distinctive marker bands between 1300 and 1500 cm⁻¹ within approximately 1 picosecond after UV excitation, confirming the rapid, barrierless nature of the photodimerization reaction. nih.govacs.org Difference FTIR spectroscopy has been employed to monitor the formation of the cis-syn cyclobutane thymidine (B127349) dimer. grafiati.comvt.edu
Raman spectroscopy has also been used to monitor thymine dimerization. Upon UV irradiation, shifts in Raman spectral bands are observed, such as the bands at 1666 cm⁻¹ and 3068 cm⁻¹ shifting to 1687 cm⁻¹ and 2986 cm⁻¹, respectively. pnas.org The disappearance of monomer-specific bands at 1361 cm⁻¹ and 1246 cm⁻¹ further indicates the formation of thymine dimers. pnas.org Analysis of the trans-anti thymine dimer, a stereoisomer, has identified characteristic bands, including a broad band at 1275 cm⁻¹ and a double peak around 1110 cm⁻¹, assigned to the cyclobutyl stretching modes. tandfonline.com
Table 1: Characteristic Vibrational Frequencies for Thymine Dimers
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| Time-Resolved IR | 1300-1500 | Dimer Marker Bands | nih.gov |
| Raman | 1687, 2986 | Shifted Monomer Bands | pnas.org |
| IR (trans-anti) | 1275, ~1110 | Cyclobutyl Stretching | tandfonline.com |
| Raman | 1361, 1246 | Disappearing Monomer Bands | pnas.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed, three-dimensional structural elucidation of molecules in solution, including DNA containing this compound lesions. wustl.edu Two-dimensional (2D) NMR studies have been successfully applied to determine the conformation of CPDs and the structural distortions they induce in the DNA double helix. nih.govnih.gov
These studies have resolved the structures of different stereoisomers of thymine dimers, such as the predominant cis-syn and the less common trans-syn isomers formed from thymidylyl-(3'→5')-thymidine. nih.gov For the cis-syn dimer, the conformation about the N-glycosyl linkages is typically ANTI-ANTI, similar to normal base-stacked DNA. nih.gov However, the sugar pucker of the 3'-terminal fragment is significantly altered. nih.gov In contrast, the trans-syn isomer adopts a SYN-ANTI glycosidic conformation, affecting the sugar puckers of both deoxyribose rings. nih.gov NMR has also been instrumental in determining the structure of inter-strand cis-anti cyclobutane thymine dimers. wustl.edu The presence of a CPD can induce significant conformational distortions in the DNA duplex, which are crucial for recognition by DNA repair enzymes. nih.gov
Table 2: Conformational Features of Thymine Dimer Isomers Determined by NMR
| Isomer | Glycosidic Conformation | Key Structural Changes | Reference |
| cis-syn | ANTI-ANTI | Altered sugar pucker of the 3' terminal fragment | nih.gov |
| trans-syn | SYN-ANTI | Affected sugar puckers of both deoxyribose rings | nih.gov |
| cis-anti (inter-strand) | N/A | Structure determined in an oligodeoxynucleotide | wustl.edu |
Mass Spectrometry for Lesion Identification and Quantification in DNA Hydrolysates
Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a highly sensitive and selective method for the identification and accurate quantification of DNA lesions like this compound. nih.govbath.ac.ukcreative-proteomics.com This approach typically involves the enzymatic or acidic hydrolysis of DNA into individual nucleosides or small oligonucleotides, followed by chromatographic separation and MS detection. nih.govnih.gov
GC-MS has been used for the quantitative determination of cis-syn cyclobutadithymine. nih.gov In this method, the dimer is derivatized to a more volatile form (e.g., a trimethylsilyl (B98337) ether) before analysis. The use of a stable isotope-labeled internal standard allows for highly accurate quantification, with detection limits in the femtomole range. nih.gov
More commonly, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is employed. scispace.comscispace.comresearchgate.netacs.org This technique allows for the simultaneous detection and quantification of multiple DNA photoproducts from complex biological samples. acs.org Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, enabling the analysis of dinucleoside monophosphate photoproducts. researchgate.netresearchgate.net LC-MS has been essential in determining the distribution of various pyrimidine (B1678525) dimers, showing that TT and TC sequences are the most photoreactive. acs.org Trapped ion mobility spectrometry (TIMS) coupled to MS has also been shown to distinguish between different CPD isomers based on their gas-phase separation. researchgate.net
Tip-Enhanced Raman Spectroscopy (TERS) for Nanoscale Characterization
Tip-Enhanced Raman Spectroscopy (TERS) is a cutting-edge technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. nih.gov This allows for the acquisition of vibrational information from DNA at the nanoscale, making it a promising tool for characterizing individual DNA lesions like this compound directly on a DNA strand.
While specific TERS studies focusing solely on this compound are emerging, the technique has been successfully used to provide molecular information about other forms of DNA damage, such as double-strand breaks (DSBs) induced by UVC radiation. nih.gov By analyzing the TERS spectra at the site of a lesion, it is possible to identify changes in specific chemical bonds, such as those in the deoxyribose-phosphate backbone or the nucleobases themselves. nih.gov This nanoscale characterization could provide unprecedented insights into the localized structural perturbations caused by a CPD within the context of a larger DNA molecule, complementing data from solution-based techniques like NMR.
Biochemical and Molecular Biology Approaches
In addition to spectroscopic methods, a variety of biochemical and molecular biology techniques are routinely used to detect and quantify this compound, often with very high sensitivity. These methods leverage the specificity of enzymes and antibodies that recognize the lesion.
Common approaches include immunological methods like the Enzyme-Linked Immunosorbent Assay (ELISA) and immuno-dot-blot assays, which use monoclonal antibodies specific to thymine dimers. rsc.orgexcli.deresearchgate.net These assays are highly sensitive and can be used to quantify CPDs in genomic DNA extracted from cells or tissues. rsc.orgexcli.de Immuno-Southern blotting is another quantitative method that uses specific antibodies to detect thymine dimers following gel electrophoresis and transfer to a membrane. nih.gov
Enzymatic assays are also widely used. For example, the enzyme T4 endonuclease V specifically cleaves the DNA backbone at the site of a cyclobutane pyrimidine dimer. nih.gov The resulting DNA fragments can be analyzed by gel electrophoresis to determine the location and frequency of the lesions. Conversely, the repair of CPDs can be monitored using photolyase, an enzyme that specifically monomerizes the dimer upon exposure to light. oup.com The restoration of the original DNA structure can be confirmed by various methods, including HPLC or by observing the restoration of a restriction enzyme site that was blocked by the dimer. researchgate.net
PCR-based methods, such as ligation-mediated PCR (LMPCR), can detect individual photoproducts at low UV doses and are highly sensitive for studying the repair of CPDs at the gene-specific level. nih.gov
Table 3: Comparison of Biochemical and Molecular Biology Methods for CPD Detection
| Method | Principle | Key Advantages | Key Disadvantages | Reference(s) |
| ELISA/Immuno-blot | Specific antibody binding to CPDs | High sensitivity, quantitative | Can provide relative response, requires specific antibodies | rsc.orgexcli.deresearchgate.net |
| Enzymatic Digestion (T4 Endo V) | Enzyme-specific cleavage at CPD site | Determines lesion location | Can be cumbersome and sensitive to reaction conditions | oup.comnih.gov |
| Photolyase Repair Assay | Specific enzymatic repair of CPDs | Confirms CPD identity, monitors repair | Indirect detection method | oup.comresearchgate.net |
| Ligation-Mediated PCR (LMPCR) | PCR amplification dependent on DNA integrity | High sensitivity, gene-specific analysis | Complex multi-step procedure | nih.gov |
Gel Electrophoresis Techniques for DNA Damage Detection and Repair Kinetics
Chromatographic Separations (e.g., HPLC, LC-MS) for Isolation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the precise separation, identification, and quantification of this compound from complex biological samples. chemyx.comcreative-proteomics.comhplcvials.com These methods offer high sensitivity and specificity, making them ideal for analyzing DNA adducts. nih.gov
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). creative-proteomics.comshimadzu.co.kr In the analysis of this compound, DNA is first extracted from cells and enzymatically hydrolyzed into individual nucleosides or small oligonucleotides. This mixture is then injected into the HPLC system. By using a suitable column, often a reversed-phase C18 column, and a carefully optimized mobile phase gradient, the this compound adduct can be separated from the normal nucleosides and other DNA damage products. chromatographyonline.commdpi.com The separated components are then detected, typically by UV absorbance, and quantified by comparing their peak areas to those of known standards.
The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool. chemyx.comhplcvials.com After the components are separated by the HPLC, they are introduced into the mass spectrometer. chemyx.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). creative-proteomics.com This provides definitive identification of the this compound adduct based on its unique molecular weight. excli.de Tandem mass spectrometry (LC-MS/MS) can further enhance specificity by fragmenting the parent ion and analyzing the resulting product ions, providing structural confirmation of the adduct. mdpi.com LC-MS is particularly valuable for analyzing complex samples and for identifying unknown metabolites or adducts. nih.govhplcvials.com
| Technique | Principle | Advantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their affinity for a stationary phase and a mobile phase under high pressure. creative-proteomics.com | Allows for the quantification and isolation of CPDs from other DNA components. Good for routine analysis. hplcvials.commdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. chemyx.comhplcvials.com | Provides definitive identification of CPDs based on molecular weight, offering superior sensitivity and specificity. hplcvials.comnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Involves multiple stages of mass analysis, allowing for the fragmentation of selected ions for structural elucidation. | Offers the highest level of confidence in the identification and structural characterization of CPDs and their isomers. mdpi.com |
Computational and Theoretical Investigations of Cyclobuta Dithymidine
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
QM and QM/MM simulations are powerful computational techniques used to study chemical reactions and electronic properties of molecules. In the context of cyclobuta-dithymidine, these methods have been instrumental in understanding the fundamental mechanisms of its formation and repair. QM methods treat a small, critical part of the system with high accuracy using quantum mechanics, while the larger environment (like the rest of the DNA strand and solvent) is described by classical molecular mechanics (MM). mpg.deacs.org This hybrid approach allows for the simulation of complex biological systems where electronic changes are crucial. mpg.deuam.esresearchgate.net
Elucidation of Photochemical Reaction Mechanisms
The formation of this compound is a photochemical [2+2] cycloaddition reaction between two adjacent thymine (B56734) bases. acs.orgnih.gov QM and QM/MM simulations have been crucial in elucidating the intricate details of this process.
Upon UV irradiation, a thymine base absorbs a photon, leading to an excited electronic state. oup.com Nonadiabatic molecular dynamics simulations have shown that the formation of the cyclobutane (B1203170) ring is an ultrafast process that occurs in the singlet excited state. acs.org Specifically, the reaction is believed to proceed through a doubly excited state (S2), which is spectroscopically dark, rather than the initially populated bright state (S1) or triplet states. acs.org The simulations reveal that the reaction involves the formation of an excimer (an excited-state dimer) between the two thymines, which then evolves through a conical intersection to form the cyclobutane ring. acs.org
The efficiency of this dimerization is modulated by the local DNA sequence and conformation. oup.comrsc.org QM/MM studies have shown that the DNA double helix structure imposes a free energy barrier between the normal B-DNA conformation and the reactive conformation that leads to the photolesion. acs.orguam.esresearchgate.net This highlights the importance of dynamical effects in determining the likelihood of the reaction.
The repair of CPDs by the enzyme photolyase is another area where QM/MM simulations have provided significant insights. mpg.depnas.orgnih.gov Photolyase utilizes a light-harvesting cofactor and a flavin adenine (B156593) dinucleotide (FAD) cofactor. pnas.orgnih.govnih.gov Upon absorption of blue light, the FAD cofactor in its reduced form (FADH-) gets photoexcited and donates an electron to the CPD lesion. pnas.orgnih.govpnas.org QM/MM simulations have shown that this electron transfer destabilizes the cyclobutane ring, leading to its splitting and the restoration of the two original thymine bases. mpg.de The simulations have helped to understand the energetics and dynamics of this electron transfer process and the subsequent bond-breaking events. pnas.orgnih.gov Some studies suggest a sequential splitting of the two C-C bonds of the cyclobutane ring, while others propose a concerted, albeit asynchronous, mechanism. acs.org
Calculation of Electronic Structures and Excited States
Understanding the electronic structure and excited states of this compound and the precursor thymine pair is fundamental to comprehending the photochemical reaction. QM and QM/MM calculations have been employed to determine the energies and characteristics of the ground and various excited states involved in both the formation and repair of the CPD lesion.
For the formation of CPD, calculations have focused on the nature of the excited states of adjacent thymines. It has been shown that both singlet and triplet excited states could potentially lead to the cycloaddition reaction, with different proposed mechanisms. nih.gov However, ab initio molecular dynamics simulations strongly suggest that the ultrafast dimerization occurs via the singlet manifold, specifically from a doubly excited state, without the involvement of intersystem crossing to triplet states. acs.org These calculations have also been used to analyze how the electronic properties are influenced by the surrounding DNA environment. acs.org
In the context of repair by photolyase, QM calculations have been used to characterize the excited states of the FADH- cofactor. pnas.orgnih.gov These studies have shown that the lowest singlet excited states of FADH- are localized on the side of the flavin ring that is close to the CPD lesion in the enzyme's active site. pnas.orgnih.gov This localization is crucial as it enhances the electronic coupling between the FAD cofactor and the CPD, facilitating a more efficient electron transfer. pnas.orgnih.gov The calculations provide a detailed picture of how the photoexcitation of the cofactor prepares the system for the subsequent repair chemistry.
| Computational Method | System Studied | Key Finding | Reference(s) |
| Nonadiabatic Molecular Dynamics | Thymine Dimer Formation | Dimerization proceeds through a singlet doubly excited state. | acs.org |
| QM(CASPT2//CASSCF)/MM | T-T step in DNA duplex | CPD formation is a barrierless path on an exciton (B1674681) state. | nih.gov |
| QM/MM Simulations | CPD in DNA | A free energy barrier exists between nonreactive and reactive conformations. | uam.es, researchgate.net, acs.org |
| QM/MM Dynamics Simulations | CPD Repair by Photolyase | Predicted ultrafast (<1 ps) barrierless splitting of the dimer. | pnas.org |
| Ab initio MD Simulations | CPD Repair in Water | Determined the free energy surface for dimer splitting. | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biological macromolecules like DNA and proteins. mdpi.comillinois.edu By simulating the motions of atoms over time, MD provides insights into the conformational changes, flexibility, and interactions that are essential for biological function. In the study of this compound, MD simulations have been instrumental in understanding how this lesion affects DNA structure and how it is recognized and repaired by enzymes. nih.govcolab.ws
Conformational Dynamics of this compound within DNA
The formation of a cyclobutane ring between two adjacent thymines introduces a significant distortion in the DNA double helix. wikipedia.orgnih.gov MD simulations have been used to characterize these structural perturbations in detail. These simulations show that the CPD lesion induces a kink in the DNA backbone and disrupts the hydrogen bonding between the damaged thymines and their complementary adenine bases on the opposite strand. oup.com
Protein-DNA Interactions and Recognition Mechanisms (e.g., Base Flipping Energetics)
A key step in the repair of this compound is its recognition by a specific repair enzyme, such as photolyase or the proteins involved in nucleotide excision repair (NER). oup.com A common mechanism for accessing the damaged base is "base flipping," where the damaged nucleotide is rotated out of the DNA helix and into the active site of the enzyme. nd.edu
MD simulations have been extensively used to study the process of base flipping. These simulations have shown that for a CPD lesion, the spontaneous flipping of the dimer out of the helix is an energetically unfavorable process. jst.go.jp This suggests that the repair enzyme must play an active role in inducing and stabilizing the flipped-out conformation. oup.comjst.go.jp
Enhanced sampling MD simulations have been employed to investigate the mechanism and energetics of CPD recognition and base flipping by repair proteins like Rad4/XPC, a key damage sensor in NER. nih.govoup.com These simulations have revealed a likely sequence of events, starting with the association of the protein with the DNA, followed by the sequential flipping of the adenine bases opposite the CPD, and finally the insertion of a protein loop into the DNA duplex. nih.govoup.com The simulations provide estimates for the free energy changes associated with these steps, offering a quantitative understanding of the recognition process. nih.gov The energetics of base flipping have been found to be dependent on the DNA sequence adjacent to the CPD lesion. nih.gov
| Simulation Focus | Key Findings | Reference(s) |
| Conformational Dynamics | CPD induces a kink and disrupts H-bonding in DNA. | oup.com |
| Damaged DNA adopts transient conformations different from B-DNA. | nih.gov | |
| Protein-DNA Interactions | Spontaneous base flipping of CPD is energetically unfavorable. | jst.go.jp |
| Repair enzymes actively induce and stabilize the flipped-out state. | jst.go.jp, oup.com | |
| Rad4/XPC recognizes CPD through a sequential process of partner base flipping and protein loop insertion. | oup.com, nih.gov | |
| Base flipping energetics are dependent on the flanking DNA sequence. | nih.gov |
Simulation of Repair Enzyme Activity and Dynamics (e.g., Electron Transfer Pathways)
MD simulations, often in combination with QM/MM methods, are crucial for understanding the intricate dynamics of the repair process catalyzed by enzymes like photolyase. pnas.orgnih.govnih.gov These simulations can model the entire enzyme-DNA complex, providing insights into the electron transfer pathways that are central to the repair mechanism.
In photolyase, the photo-induced electron transfer from the FAD cofactor to the CPD lesion initiates the repair. pnas.orgnih.gov MD simulations have been used to study the conformations of the enzyme-substrate complex and to identify the potential pathways for this electron transfer. pnas.orgnih.govresearchgate.net These studies have revealed that the adenine moiety of the FAD cofactor, which is unusually bent and in close proximity to the CPD, plays a critical role as a mediator in the electron transfer process. researchgate.netpnas.org The simulations show that the electron transfer is not a direct jump from the flavin part of the cofactor to the dimer, but rather proceeds through the adenine. researchgate.net
Furthermore, simulations have been used to investigate the charge transfer process within the photolyase protein itself, which is necessary for the initial reduction of the FAD cofactor to its active FADH- state. rsc.org These simulations have identified specific pathways of tryptophan residues that facilitate this charge transfer. rsc.org By modeling the dynamics of the entire system, researchers can understand how the protein environment facilitates and controls the directionality and efficiency of these crucial electron transfer events. pnas.orgnih.govrsc.org
Free Energy Calculations and Reaction Pathways Analysis
Understanding the chemical stability of the CPD lesion and the energy landscape of its repair is fundamental to comprehending how enzymes can efficiently reverse the damage. Free energy calculations and reaction pathway analyses have provided a step-by-step view of the repair process, particularly for the light-driven repair mechanism catalyzed by the enzyme DNA photolyase.
Ab initio molecular dynamics (MD) simulations have been a key tool in this area. researchgate.net These simulations model the electronic structure and motion of atoms from first principles, allowing researchers to map out the potential energy surface of the dimer-splitting reaction. Studies using umbrella sampling, a technique to enhance sampling of rare events, have determined the free energy surface for the cleavage of the C5-C5' and C6-C6' bonds that form the cyclobutane ring. researchgate.netnih.gov
A critical finding from these calculations is the role of the catalytic electron. In its neutral state, the CPD lesion faces a significant free energy barrier, making spontaneous repair highly improbable. researchgate.net However, upon the injection of an electron—a key step in the photolyase mechanism—the energy landscape is dramatically altered. The free energy barrier for splitting the first bond (C5-C5') becomes virtually nonexistent, and the barrier for the second bond (C6-C6') is significantly lowered. researchgate.netnih.gov This explains the extraordinary efficiency of photolyase.
The reaction pathway has been described as an "asynchronously concerted" mechanism, where the two bonds of the cyclobutane ring break in a stepwise but rapid succession on a picosecond timescale. researchgate.netpnas.org Quantum mechanical/molecular mechanical (QM/MM) calculations, which treat the reactive core with high-level quantum mechanics and the surrounding protein and solvent with classical mechanics, have further refined this model, providing details on the transition states and the distribution of the catalytic electron during the splitting process. researchgate.netbarbatti.org
Table 1: Calculated Energetics of CPD Repair
This table presents representative values from computational studies on the energetics of thymine dimer repair. Actual values can vary based on the computational method and model system.
| Parameter | Condition | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|
| Free Energy Barrier for C6-C6' Cleavage (Anion) | Aqueous Solution (DFT) | ~1.5 | nih.gov |
| Free Energy Barrier for C5-C5' Cleavage (Anion) | Aqueous Solution (DFT) | ~0.0 | researchgate.net |
Docking and Binding Studies of Repair Enzymes with Damaged DNA
For a repair enzyme to act, it must first recognize and bind to the CPD lesion within the vast expanse of the genome. Computational docking and binding studies have been crucial for visualizing and quantifying this recognition process. These studies model the interaction between the repair enzyme, such as DNA photolyase or proteins from the Nucleotide Excision Repair (NER) pathway, and the segment of DNA containing the this compound lesion.
A central feature of CPD recognition by many repair enzymes is the "base-flipping" mechanism. researchgate.netoup.com Molecular dynamics simulations have shown that the enzyme binds to the DNA and induces a dramatic conformational change, kinking the DNA helix and flipping the entire CPD moiety out of the DNA stack and into the enzyme's active site. nih.govnih.gov This process stabilizes an unpaired "bubble" in the DNA, which is a key recognition signature. nih.gov
Docking simulations, which predict the preferred orientation of the CPD-containing DNA when bound to the enzyme, have identified the specific amino acid residues that form critical interactions. researchgate.netnih.gov These interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, are essential for stabilizing the flipped-out state and positioning the CPD correctly within the catalytic pocket for repair. researchgate.netnih.gov For instance, in photolyase, tryptophan residues have been shown to play a key role in stabilizing the bound CPD through π-stacking interactions. nih.gov The adenine moiety of the FADH- cofactor in photolyase is also positioned to mediate the electron transfer to the lesion. nih.govjst.go.jp
These computational studies complement experimental data, such as X-ray crystallography, by providing a dynamic picture of the binding process and allowing for the calculation of binding affinities and the energetic contributions of individual residues. jst.go.jpresearchgate.net
Table 2: Key Interacting Residues and Binding Parameters for Photolyase with CPD
This table summarizes findings on the interactions between DNA photolyase and a CPD lesion, as identified through computational and experimental studies.
| Interaction Type | Key Residues/Components | Function | Reference |
|---|---|---|---|
| π-Stacking | Tryptophan (e.g., Trp305, Trp421) | Stabilizes the flipped-out CPD in the active site. | nih.gov |
| Hydrogen Bonds | Asparagine, Glutamate | Positions the 3' thymine of the CPD. | nih.gov |
| Ionic Interactions | Arginine | Binds the CPD moiety. | nih.gov |
| Electron Transfer Mediation | Adenine of FADH- | Acts as an intermediate in electron transfer to the CPD. | researchgate.netnih.gov |
| Equilibrium Binding Constant (Ka) | E. coli Photolyase | 107 - 108 M-1 (for T<>T in DNA) | pnas.org |
In Silico Prediction and Modeling of Lesion Properties and Repair Efficiency
The inherent properties of the this compound lesion itself are a primary determinant of its biological consequences and repair. In silico modeling allows for a detailed characterization of the lesion's structure and its effect on DNA, which in turn helps predict repair efficiency.
Computational studies have quantified the structural distortions induced by a CPD lesion. oup.comnih.gov These include a significant bend in the DNA helix and a disruption of the base pairing at and around the dimer site. Molecular dynamics simulations show that the presence of a CPD can increase the probability of localized DNA "breathing" or bubble formation, which may act as a recognition signal for repair enzymes. nih.govoup.com The magnitude of the lesion's permanent electric dipole moment has also been calculated, which differs significantly from that of undamaged DNA and may contribute to its recognition by repair proteins. upenn.edu
Furthermore, computational models have been developed to predict the efficiency of repair. By combining quantum mechanical calculations of reaction barriers with molecular dynamics simulations of enzyme-substrate complexes, researchers can estimate the quantum yield and kinetics of the repair process. pnas.orgpnas.org For example, femtosecond-resolved experiments, supported by theoretical calculations, have mapped the entire photocycle of repair by photolyase, determining the timescales for electron transfer (170 ps) and back electron transfer after repair (560 ps). pnas.org These models can also explore how mutations in the repair enzyme affect its efficiency, providing a powerful tool for structure-function analysis. pnas.org
Development of Computational Models for DNA Damage Response Pathways
Beyond the single-enzyme repair of a CPD lesion, cells mount a complex, network-level response to UV-induced DNA damage, known as the DNA Damage Response (DDR). Computational modeling is becoming increasingly vital for understanding the dynamics and regulation of these intricate pathways, such as Nucleotide Excision Repair (NER) and the SOS response in bacteria. researchgate.netplos.org
Mechanistic models of NER, the primary repair pathway for CPDs in humans, have been developed to simulate the sequential recruitment of multiple protein factors (e.g., XPC, TFIIH, XPG, XPF) to the damage site. researchgate.netoup.com These models can incorporate the different recognition efficiencies for various lesions, explaining why some types of damage are repaired faster than others. pnas.orgresearchgate.net
Quantitative models of the DDR integrate various cellular processes, including damage recognition, cell cycle checkpoints, and transcriptional programs. plos.orgsurrey.ac.uk By using systems of ordinary differential equations (ODEs) or stochastic simulation algorithms, these models can predict the dynamic behavior of key regulatory proteins like p53 and RecA following UV irradiation. barbatti.orgplos.org Recent advances include models that account for the influence of genomic context, such as chromatin organization and transcription activity, on repair efficiency. nih.govplos.orgplos.orgnih.gov For example, these models can predict how nucleosome positioning affects the accessibility of CPDs to the NER machinery, leading to "hot spots" and "cold spots" of repair across the genome. plos.orgplos.org Such multi-scale models are crucial for bridging the gap from molecular lesion to cellular fate and for understanding how defects in these pathways can lead to diseases like cancer. nih.gov
Future Directions in Cyclobuta Dithymidine Research
High-Resolution Structural Biology of Lesion-Bound Repair Complexes
A fundamental goal in understanding DNA repair is to visualize the molecular machinery at the site of damage. Future research will increasingly rely on high-resolution structural techniques to capture snapshots of repair enzymes as they recognize and process cyclobuta-dithymidine lesions.
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of near-atomic resolution structures of large, flexible, and complex macromolecular assemblies that were previously intractable. icr.ac.uknih.gov This technique is particularly well-suited for studying the multi-protein complexes involved in nucleotide excision repair (NER), a major pathway for removing CPDs in humans. icr.ac.uk Researchers are working to overcome challenges such as the inherent flexibility of these complexes and the potential for denaturation during sample preparation to obtain clear structures. greberlab.org For instance, determining the complete structure of human transcription factor TFIIH, a critical component of NER, has been a significant achievement, providing insights into its dual roles in transcription and DNA repair. icr.ac.uk
Future work will aim to trap and structurally characterize various intermediate states of the NER process, from initial damage recognition to the incision of the damaged strand. These "molecular movies" will elucidate the precise conformational changes that occur within the repair complex and the DNA substrate. greberlab.org High-resolution structures of these lesion-bound complexes are critical for understanding the mechanisms of substrate specificity and for the structure-based design of potential therapeutic agents that could modulate repair processes. greberlab.orgnih.gov
| Technique | Application in CPD Research | Advantages | Challenges & Future Directions |
| Cryo-Electron Microscopy (Cryo-EM) | Determining structures of large, multi-protein repair complexes (e.g., NER machinery) bound to CPD-containing DNA. icr.ac.uk | Can handle large, flexible, and heterogeneous complexes without the need for crystallization. nih.govresearchgate.net | Sample fragility at the air-water interface; achieving atomic resolution for smaller or highly flexible complexes. greberlab.org |
| X-ray Crystallography | Obtaining atomic-resolution structures of smaller, more stable components of the repair pathway, such as DNA photolyase, bound to a CPD lesion. | Provides high-resolution data, revealing detailed atomic interactions. | Requires well-diffracting crystals, which can be difficult to obtain for large or flexible complexes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the solution-state structure and dynamics of CPD-containing DNA duplexes and their interaction with repair proteins. | Provides information on molecular dynamics and conformational changes in solution. | Limited to smaller molecules and complexes (typically < 40 kDa). |
Advanced Spectroscopic Probes for Real-Time Dynamics
While structural biology provides static snapshots, understanding the complete picture of CPD repair requires observing the system in motion. Advanced spectroscopic techniques with ultrafast time resolution are critical for tracking the real-time dynamics of both lesion formation and enzymatic repair.
For the repair process, time-resolved spectroscopy is used to follow the catalytic cycle of enzymes like DNA photolyase. This enzyme uses blue light energy to split the CPD dimer back into two normal thymine (B56734) bases. rsc.org Transient absorption spectroscopy and other pump-probe techniques can track the electron transfer steps that are central to this light-driven repair mechanism. mbi-berlin.de Future developments in these spectroscopic methods, including 2D UV/Vis and stimulated X-ray Raman techniques, promise to provide even more detailed information about the coupled electronic and nuclear motions that govern these ultrafast photochemical reactions, which are often dictated by complex phenomena such as conical intersections. scitechdaily.commbi-berlin.de
| Spectroscopic Technique | Timescale | Information Gained | Future Applications in CPD Research |
| Femtosecond Infrared Spectroscopy | Femtoseconds (10⁻¹⁵ s) to Picoseconds (10⁻¹² s) | Tracks vibrational changes in molecular structure, revealing the kinetics of bond formation in CPDs. acs.org | Elucidating the influence of DNA sequence and conformation on the speed and efficiency of CPD formation. |
| Transient Absorption Spectroscopy | Femtoseconds to Microseconds (10⁻⁶ s) | Monitors the evolution of electronic excited states following UV absorption or during enzymatic photorepair. mbi-berlin.de | Mapping the complete energy landscape of photolyase-mediated CPD repair, including all intermediate states. |
| Attosecond Core-Level Spectroscopy | Attoseconds (10⁻¹⁸ s) | Can simultaneously trace both electronic and nuclear motion, providing a complete picture of ultrafast dynamics. scitechdaily.com | Directly observing the coupled electron-nuclear dynamics during the CPD cleavage process. |
| Raman Spectroscopy | Real-time | Provides molecular-level information by probing the vibrational modes of molecules. mdpi.com | Developing non-invasive, real-time monitoring of CPD formation and repair in more complex biological samples. cardiff.ac.uk |
Integration of Multi-Omics Data with DNA Damage Landscape Analysis
To understand the biological consequences of this compound formation, it is essential to move beyond the single-molecule level and analyze its impact on a genome-wide scale. The integration of multiple "omics" datasets—such as genomics, transcriptomics, and proteomics—is a powerful approach to creating a comprehensive map of the DNA damage and repair landscape. frontiersin.orgnih.gov
High-throughput sequencing methods have been developed to map the formation and repair of CPDs across the entire human genome at single-nucleotide resolution. researchgate.net These DNA damage maps reveal that the distribution of CPDs is not random; certain genomic regions are more susceptible to damage than others. researchgate.net By integrating these maps with other omics data, such as epigenetic marks (epigenomics), gene expression levels (transcriptomics), and chromatin structure information, researchers can build predictive models of where damage is likely to occur and how efficiently it will be repaired. frontiersin.orgnih.gov
For example, multi-omics integration has revealed that the spliceosome machinery, responsible for processing RNA, has significant cross-platform interactions with the homologous recombination (HR) DNA repair pathway. nih.gov Future studies will apply similar integrative approaches to the NER pathway and CPDs. This can help identify novel factors and pathways that influence CPD repair and potentially uncover new biomarkers for UV sensitivity and cancer risk. frontiersin.orgnih.govnih.gov The creation of comprehensive databases from these integrated datasets will serve as a valuable resource for the research community. nih.gov
Development of Novel Computational Frameworks for Complex DNA Damage Systems
Computational modeling provides a vital bridge between static structures and real-time dynamics, allowing researchers to simulate and analyze processes that are difficult to capture experimentally. The development of more powerful and accurate computational frameworks is a key future direction in CPD research.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying the chemical reactions involved in CPD formation and repair. acs.org These simulations treat the reactive center (the thymine bases and enzymatic active site) with high-level quantum mechanics while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. This approach allows for the simulation of bond-breaking and bond-forming events within a realistic biological environment. acs.org
Future computational work will focus on developing frameworks capable of handling even greater complexity and longer timescales. This includes creating more sophisticated models of the cellular environment and developing new algorithms to simulate the interplay between DNA damage, repair machinery, and chromatin structure. nih.gov For instance, new tools are being developed to construct detailed geometrical models of DNA that incorporate chromosomal structures, which can lead to more efficient and accurate simulations of DNA damage distribution. nih.gov These advanced computational models will be essential for interpreting experimental data, generating new hypotheses, and ultimately building a predictive understanding of how cells respond to UV-induced DNA damage. nih.gov
Q & A
Q. What are best practices for visualizing this compound’s structural and activity data in publications?
- Methodological Answer : Use ChemDraw for 2D structures and PyMOL for 3D enzyme interactions. Present dose-response curves as semi-log plots with error bars. For spectral data, label peaks with δ/ppm values and coupling constants. Avoid overcrowding figures; place extensive datasets (e.g., MD simulation trajectories) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
